C188-9
Overview
Description
TTI-101, also known as C188-9, is an orally bioavailable, small-molecule inhibitor of signal transducer and activator of transcription 3 (STAT3). STAT3 is a transcription factor that plays a crucial role in various biological processes, including cell growth, survival, and immune response. The upregulation and activation of STAT3 are associated with many diseases, including cancer, inflammation, and fibrosis .
Mechanism of Action
Target of Action
The primary target of N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide, also known as C188-9, is the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a transcriptional factor involved in a wide range of cellular processes, including cell proliferation, survival, metastasis, angiogenesis, immunosuppression, tumor inflammation, metabolism reprogramming, drug resistance, and cancer stemness .
Mode of Action
N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide binds to STAT3 with high affinity . It inhibits the binding of STAT3 to its phosphotyrosine (pY) peptide ligand, thereby preventing the activation of STAT3 . This inhibition disrupts the dimerization of STAT3, which is a necessary step for its activation and subsequent translocation to the nucleus .
Biochemical Pathways
By inhibiting STAT3, N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide affects several biochemical pathways. STAT3 regulates a large number of target genes encoding proteins involved in cell survival, cell cycle progression, homeostasis, and inflammation . Therefore, the inhibition of STAT3 by N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide can lead to changes in these cellular processes .
Result of Action
The inhibition of STAT3 by N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide results in the reduction of constitutive phospho-STAT3 levels in cells . This leads to the suppression of STAT3-mediated gene expression, thereby inhibiting the growth of cancer cells .
Action Environment
The action of N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide can be influenced by environmental factors. For instance, the presence of certain cytokines or growth factors in the tumor microenvironment can activate STAT3, potentially affecting the efficacy of N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide . .
Biochemical Analysis
Biochemical Properties
C188-9 is known to interact with the STAT3 protein, a transcriptional factor involved in many cancer hallmark features . It inhibits the phosphorylation of STAT3, thereby blocking its activation . This interaction with STAT3 is crucial for its role in biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It can improve the antitumor effects of other drugs, such as low-dose 5-Aza-2′-Deoxycytidine (DAC), in both in vivo and in vitro settings . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the STAT3 protein, inhibiting its phosphorylation and thus its activation . This inhibition of STAT3 disrupts the downstream signaling pathways that are crucial for the progression of cancer . It also enhances the demethylation efficacy of DAC, a process regulated by DNA methyltransferase 1 (DNMT1) .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been shown to exert durable antitumor effects over time when used in conjunction with low-dose DAC
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in the context of cancer treatment
Metabolic Pathways
Its primary known action is the inhibition of the STAT3 protein, which plays a role in various cellular processes
Transport and Distribution
Given its molecular action on the STAT3 protein, it is likely that it is transported to areas of the cell where STAT3 is located
Subcellular Localization
As it interacts with the STAT3 protein, it is likely localized to areas of the cell where STAT3 is present
Preparation Methods
Synthetic Routes and Reaction Conditions
TTI-101 is synthesized through a series of chemical reactions that involve the formation of a core structure followed by functional group modifications. The synthetic route typically includes the following steps:
- Formation of the core structure through a condensation reaction.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of TTI-101 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Batch or continuous flow reactors for the condensation and substitution reactions.
- Use of high-purity reagents and solvents to minimize impurities.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
TTI-101 undergoes various chemical reactions, including:
Oxidation: TTI-101 can be oxidized to form its corresponding oxidized derivatives.
Reduction: Reduction reactions can convert TTI-101 to its reduced forms.
Substitution: Functional group substitutions can modify the chemical structure of TTI-101.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of TTI-101, as well as substituted analogs with different functional groups .
Scientific Research Applications
TTI-101 has a wide range of scientific research applications, including:
Cancer Research: TTI-101 has shown efficacy in inhibiting tumor growth in various cancer models, including hepatocellular carcinoma and other solid tumors
Inflammation and Fibrosis: TTI-101 is used to study the role of STAT3 in inflammatory and fibrotic diseases, providing insights into potential therapeutic interventions
Neuropathic Pain: TTI-101 has demonstrated the ability to reverse mechanical allodynia in mouse models of neuropathic pain, making it a valuable tool for pain research.
Comparison with Similar Compounds
Similar Compounds
C188-9: Another name for TTI-101, used interchangeably in scientific literature.
Other STAT3 Inhibitors: Various other small-molecule inhibitors targeting STAT3, such as Stattic and S3I-201, have been developed for research purposes.
Uniqueness of TTI-101
TTI-101 is unique due to its high potency, oral bioavailability, and excellent pharmacokinetic profile. It has demonstrated efficacy in preclinical and clinical studies with minimal toxicity, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJDYWGYVPBDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432001-19-9 | |
Record name | C-188-9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432001199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TTI-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ3DLD11RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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